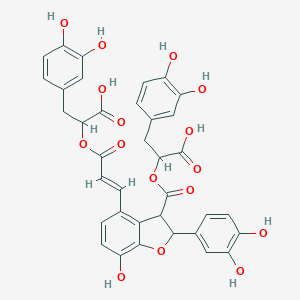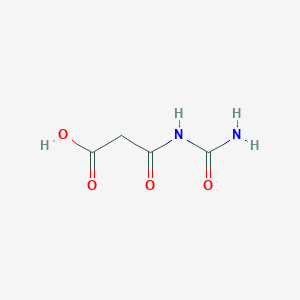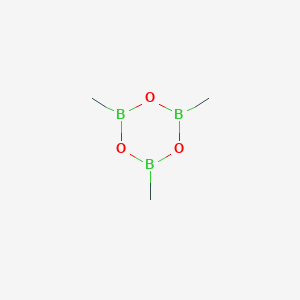
4-(Trifluoromethyl)pyridine-2-carbaldehyde
Descripción general
Descripción
4-(Trifluoromethyl)pyridine-2-carbaldehyde, also known as 4-TPCA, is a colorless, volatile liquid that is used in a variety of scientific and industrial applications. This compound has a wide range of unique properties, including a high boiling point, low volatility, and a strong odor. It is also non-toxic and has low flammability. 4-TPCA is used in the synthesis of organic molecules, as well as in the production of drugs, fragrances, and flavorings.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of pyridine-4-carbaldehyde semicarbazone Schiff base ligands demonstrates the versatility of pyridine carbaldehydes in forming complex ligands, which are characterized using spectroscopy and X-ray crystallography. These ligands show potential in coordination chemistry and materials science due to their ability to crystallize in specific systems and their chemical properties as evidenced by spectroscopy results (Mahmoudi et al., 2020).
Chemical Reactions and Complex Formation
- Ferrocenyl pyrazoles and ferrocenyl-1-[2-hydroxy-1, 2-bis(4-pyridyl)ethyl]pyrazoles were synthesized through reactions involving pyridine-4-carbaldehyde, demonstrating its reactivity and applicability in synthesizing ferrocenyl derivatives. These compounds were established using various spectroscopic techniques, including X-ray diffraction, highlighting the compound's role in forming structurally diverse molecules (López et al., 2004).
Coordination Chemistry
- The synthesis and structural analysis of zinc(II) complexes with pyridyl oximes, including those derived from pyridine-4-carbaldehyde, have been reported. These complexes exhibit unique dinuclear and trinuclear formations, depending on the position of the oxime group, showcasing the compound's utility in designing metal-organic frameworks with specific architectures (Konidaris et al., 2009).
Organic Synthesis
- A method for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines via a sequential or multicomponent reaction approach has been developed. This synthesis involves the use of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, showcasing the compound's role in facilitating the creation of novel organic molecules with potential pharmacological applications (Palka et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNSTSIMTSEJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563712 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132470-83-8 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)





